molecular formula C21H26F3IO3S B010329 Bis(4-tert-butylphenyl)iodonium triflate CAS No. 84563-54-2

Bis(4-tert-butylphenyl)iodonium triflate

Cat. No. B010329
Key on ui cas rn: 84563-54-2
M. Wt: 542.4 g/mol
InChI Key: VGZKCAUAQHHGDK-UHFFFAOYSA-M
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Patent
US06620957B1

Procedure details

tert-Butyl methyl ether (5 ml) was added to bis(p-tert-butylphenyl)iodonium acetate (467 mg; 1 mmol) and methyl trifluoromethanesulfonate (170 mg; 1.05 mmol), and the resultant mixture was allowed to react for 4 hours at room temperature while being stirred. The solid formed by reaction was purified and separated through filtration, and dried under vacuum, to thereby yield 412 mg of bis(p-tert-butylphenyl)iodonium trifluoromethanesulfonate (yield: 76%).
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
467 mg
Type
reactant
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[C:5]([C:9]1[CH:14]=[CH:13][C:12]([I+:15][C:16]2[CH:21]=[CH:20][C:19]([C:22]([CH3:25])([CH3:24])[CH3:23])=[CH:18][CH:17]=2)=[CH:11][CH:10]=1)([CH3:8])([CH3:7])[CH3:6].[F:26][C:27]([F:34])([F:33])[S:28]([O:31]C)(=[O:30])=[O:29]>COC(C)(C)C>[F:26][C:27]([F:34])([F:33])[S:28]([O-:31])(=[O:30])=[O:29].[C:22]([C:19]1[CH:20]=[CH:21][C:16]([I+:15][C:12]2[CH:11]=[CH:10][C:9]([C:5]([CH3:8])([CH3:7])[CH3:6])=[CH:14][CH:13]=2)=[CH:17][CH:18]=1)([CH3:25])([CH3:24])[CH3:23] |f:0.1,4.5|

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
467 mg
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(C)(C)C1=CC=C(C=C1)[I+]C1=CC=C(C=C1)C(C)(C)C
Name
Quantity
170 mg
Type
reactant
Smiles
FC(S(=O)(=O)OC)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 4 hours at room temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solid formed by reaction
CUSTOM
Type
CUSTOM
Details
was purified
CUSTOM
Type
CUSTOM
Details
separated through filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)[O-])(F)F.C(C)(C)(C)C1=CC=C(C=C1)[I+]C1=CC=C(C=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 412 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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